2-ethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
Description
The compound 2-ethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide features a benzamide core substituted with an ethoxy group at the 2-position and a tetrazole ring at the 4-position of the phenyl group. The tetrazole moiety (4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl) is a five-membered aromatic heterocycle containing four nitrogen atoms, which confers unique electronic and steric properties. This compound is hypothesized to exhibit biological activity due to structural similarities with pharmacologically active benzamide and tetrazole derivatives, such as antimicrobial or anti-inflammatory agents .
Properties
IUPAC Name |
2-ethoxy-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-3-25-15-7-5-4-6-14(15)16(23)18-12-8-10-13(11-9-12)22-17(24)21(2)19-20-22/h4-11H,3H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMZHUYOYHPPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide typically involves multi-step organic reactions. One common method involves the condensation of 4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline with 2-ethoxybenzoyl chloride under basic conditions to form the desired benzamide derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and reduce waste. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different oxo derivatives.
Reduction: The carbonyl group in the tetrazole ring can be reduced to form hydroxyl derivatives.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield various oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a wide range of alkyl or aryl derivatives.
Scientific Research Applications
Antihypertensive Agents
One of the primary applications of 2-ethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is in the development of antihypertensive medications. It serves as an intermediate in the synthesis of azilsartan, an angiotensin II receptor antagonist used to treat hypertension. The conversion process involves several chemical transformations that enhance the compound's efficacy and bioavailability .
Cancer Therapy
Research indicates that derivatives of this compound could also play a role in cancer treatment. The structural components allow for modifications that can target specific pathways involved in tumor growth and proliferation. For instance, compounds derived from similar scaffolds have been investigated for their potential as A2A receptor inhibitors, which are relevant in cancer therapy .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds related to 2-ethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide. The presence of the tetrazole ring enhances interaction with microbial enzymes, suggesting a potential for developing new antibiotics or antifungal agents .
Case Study 1: Synthesis and Efficacy of Azilsartan
In a detailed study, researchers synthesized azilsartan from 2-ethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide. They reported high yields and demonstrated that the final product exhibited significant antihypertensive effects in clinical trials .
| Parameter | Value |
|---|---|
| Yield | 96% |
| Pharmacological Class | Angiotensin II Receptor Antagonist |
| Clinical Application | Hypertension Treatment |
Case Study 2: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial activity of various derivatives synthesized from this compound. The results showed promising activity against several bacterial strains, indicating its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring and benzamide core can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Variations
Triazole Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (, compounds [7–9]) share a benzamide-like framework but replace the tetrazole with a triazole-thione ring. Key differences include:
- Tautomerism : Triazole-thiones exhibit tautomerism between thiol and thione forms, whereas the tetrazole in the target compound is stabilized by its oxo group, reducing tautomeric variability .
Thiadiazole-Isoxazole Systems
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (, compound 6) incorporates a thiadiazole-isoxazole system. Structural contrasts include:
- Functional Groups : The absence of an ethoxy group in compound 6 reduces lipophilicity, impacting solubility and membrane permeability .
Thiazolidinone Derivatives
(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide () features a thiazolidinone ring with dual carbonyl groups. Differences include:
- Electron-Withdrawing Groups: The thiazolidinone’s dioxo groups enhance polarity, increasing aqueous solubility relative to the tetrazole’s single oxo group .
- Synthetic Routes: Thiazolidinones are synthesized via carbodiimide-mediated coupling, whereas tetrazoles often require cycloaddition with azides (e.g., sodium azide) .
Physicochemical Properties
Spectral Characteristics
- IR Spectroscopy :
Solubility and Lipophilicity
- The ethoxy group in the target compound enhances lipophilicity (logP ~3.5 estimated), contrasting with hydroxyl-containing analogs in (e.g., compound 9), which show higher hydrophilicity .
Biological Activity
2-ethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide, also known as Azilsartan, is a compound that has garnered attention due to its biological activity, particularly as an angiotensin II receptor antagonist. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C25H20N4O5
- Molecular Weight : 456.45 g/mol
- CAS Number : 147403-03-0
- Synonyms : TAK-536
Azilsartan acts primarily as an antagonist to the angiotensin II type 1 (AT1) receptor. By inhibiting this receptor, it effectively reduces blood pressure and provides therapeutic benefits in the management of hypertension. The compound's structure allows for high selectivity and potency against the AT1 receptor compared to other similar compounds .
Antihypertensive Effects
Azilsartan has been shown to significantly lower blood pressure in both animal models and human clinical trials. Its efficacy is attributed to:
- Inhibition of Vasoconstriction : By blocking angiotensin II, Azilsartan prevents vasoconstriction, leading to vasodilation.
- Reduction of Aldosterone Secretion : This results in decreased sodium retention and ultimately lowers blood volume.
Pharmacokinetics
The pharmacokinetic profile of Azilsartan indicates:
- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1 to 3 hours post-administration.
- Half-life : Approximately 11 hours, allowing for once-daily dosing in clinical settings.
Case Studies and Clinical Trials
Several studies highlight the effectiveness of Azilsartan in managing hypertension:
- Study on Efficacy in Hypertensive Patients :
- Long-term Safety Assessment :
Comparative Efficacy Table
| Compound | Mechanism | Efficacy (mmHg reduction) | Side Effects |
|---|---|---|---|
| Azilsartan | AT1 receptor antagonist | 10-15 | Dizziness, fatigue |
| Losartan | AT1 receptor antagonist | 8-12 | Dizziness |
| Valsartan | AT1 receptor antagonist | 9-14 | Headache |
Q & A
Q. What are the recommended synthetic routes for 2-ethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide, and how can reaction conditions be optimized?
Methodological Answer:
- Core Synthesis : The compound’s tetrazole and benzamide moieties suggest a multi-step approach. A general method involves coupling a substituted benzamide with a tetrazole precursor. For example, refluxing a benzaldehyde derivative with a triazole or tetrazole intermediate in ethanol with glacial acetic acid as a catalyst (4–6 hours, followed by solvent evaporation) is a common strategy .
- Optimization Tips :
- Solvent Choice : Absolute ethanol is preferred for its ability to dissolve polar intermediates while facilitating reflux.
- Catalysis : Acetic acid (5 drops per 0.001 mol substrate) aids in imine or amide bond formation .
- Yield Improvement : Post-reaction purification via recrystallization (e.g., ethanol/water mixtures) can enhance purity, as seen in analogous tetrazole syntheses (yields: 61–81%) .
Q. What analytical techniques are critical for characterizing this compound and verifying its purity?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Q. How should this compound be stored to ensure stability, and what hazards require mitigation?
Methodological Answer:
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the tetrazole ring or benzamide group . Desiccants (e.g., silica gel) are recommended to avoid moisture-induced degradation.
- Safety Protocols :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
Methodological Answer:
- Key Modifications :
- Testing Framework :
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Data Validation :
- Mechanistic Studies :
Q. How can computational methods predict the environmental fate and ecotoxicological risks of this compound?
Methodological Answer:
- Environmental Persistence :
- Ecotoxicology Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
